N'-(2-chloroacetyl)furan-2-carbohydrazide
Overview
Description
N’-(2-chloroacetyl)furan-2-carbohydrazide is an organic compound with the molecular formula C7H7ClN2O3. This compound is characterized by the presence of a furan ring, a chloroacetyl group, and a carbohydrazide moiety. It is primarily used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloroacetyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with chloroacetyl chloride. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Furan-2-carbohydrazide
Reagent: Chloroacetyl chloride
Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl) as the catalyst.
The reaction proceeds through the nucleophilic attack of the carbohydrazide nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride (HCl) to form N’-(2-chloroacetyl)furan-2-carbohydrazide .
Industrial Production Methods: While specific industrial production methods for N’-(2-chloroacetyl)furan-2-carbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(2-chloroacetyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Condensation Reactions: Often carried out in the presence of an acid catalyst, such as acetic acid (CH3COOH).
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Hydrazones or hydrazides.
Oxidation and Reduction Products: Corresponding oxides or reduced derivatives.
Scientific Research Applications
N’-(2-chloroacetyl)furan-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloroacetyl group can undergo nucleophilic substitution reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
- N’-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide
- N’-(2-chloroacetyl)thiophene-2-carbohydrazide
- N’-(2-chloroacetyl)pyrrole-2-carbohydrazide
Comparison: N’-(2-chloroacetyl)furan-2-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with naphtho, thiophene, or pyrrole rings.
Properties
IUPAC Name |
N'-(2-chloroacetyl)furan-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGXYCEOHLQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222806 | |
Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199938-16-4 | |
Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199938-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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